5-Bromo-2-(4-pentyl-phenoxy)-pyridine
Description
5-Bromo-2-(4-pentyl-phenoxy)-pyridine is a brominated pyridine derivative featuring a 4-pentylphenoxy substituent at the 2-position and a bromine atom at the 5-position. This compound is structurally tailored for applications in medicinal chemistry and materials science, leveraging the electron-withdrawing bromine and the lipophilic pentyl chain to modulate reactivity, solubility, and binding affinity.
Properties
IUPAC Name |
5-bromo-2-(4-pentylphenoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO/c1-2-3-4-5-13-6-9-15(10-7-13)19-16-11-8-14(17)12-18-16/h6-12H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWMIVQIHYARIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)OC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
The table below compares 5-Bromo-2-(4-pentyl-phenoxy)-pyridine with structurally related bromopyridine derivatives, focusing on substituent effects, synthetic yields, and physicochemical properties:
Key Observations :
- Synthetic Efficiency : Yields for analogous compounds range from 58% to 91%, influenced by steric hindrance and electronic effects of substituents .
- Biological Activity : Trifluoromethoxy derivatives exhibit antimalarial activity, while methoxy/methyl analogs (e.g., ) are intermediates in antibacterial agents .
Spectroscopic and Crystallographic Comparisons
- NMR Data: The 1H NMR of 5-bromo-2-(2-phenyl-1,3-dioxolan-2-yl)pyridine () shows aromatic protons at δ 8.21 (pyridine H) and δ 7.22–7.27 (phenoxy H), comparable to the target compound’s expected shifts.
- Crystal Structures: highlights that bromopyridines with bulky substituents (e.g., tetrazolyl) adopt planar geometries, suggesting similar rigidity for the 4-pentylphenoxy derivative .
Preparation Methods
Synthesis of 2-(4-Pentylphenoxy)Pyridine
Procedure :
2-Chloropyridine reacts with 4-pentylphenol under basic conditions (K₂CO₃ or Cs₂CO₃) in polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C for 12–24 hours. The nucleophilic aromatic substitution proceeds via an SNAr mechanism, facilitated by the phenol’s deprotonation.
Optimization :
Bromination of 2-(4-Pentylphenoxy)Pyridine
Procedure :
Electrophilic bromination using N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) or radical initiators (e.g., AIBN) in chlorinated solvents (CH₂Cl₂, CCl₄) at 0–25°C.
Mechanistic Insights :
-
Lewis Acid-Mediated : FeBr₃ coordinates to the pyridine nitrogen, directing bromination to position 5 via σ-complex formation.
-
Radical Pathway : AIBN generates bromine radicals, favoring substitution at the electron-rich position 5.
Optimization :
Yield : 60–70% after recrystallization.
Synthetic Route 2: Bromination Followed by Etherification
Synthesis of 5-Bromo-2-Chloropyridine
Procedure :
Direct bromination of 2-chloropyridine using Br₂ in H₂SO₄ at 50°C for 6 hours. The sulfuric acid protonates the pyridine nitrogen, activating the ring for electrophilic attack at position 5.
Yield : 55–60% (contaminated with 3-bromo isomer).
Purification : Fractional distillation or chromatography resolves isomers.
Etherification of 5-Bromo-2-Chloropyridine
Procedure :
Coupling 5-bromo-2-chloropyridine with 4-pentylphenol under Ullmann conditions (CuI, 1,10-phenanthroline, K₃PO₄ in DMSO at 120°C).
Optimization :
Alternative Metal-Free Bromination Strategies
Oxidative Bromination with NBS
Procedure :
A mixture of 2-(4-pentylphenoxy)pyridine, NBS (1.5 equiv), and [bis(trifluoroacetoxy)iodo]benzene (1.2 equiv) in acetonitrile at 100°C for 12 hours.
Mechanism :
The hypervalent iodine reagent oxidizes NBS, generating Br⁺ for electrophilic substitution. The phenoxy group directs bromination to position 5.
Yield : 58% 5-bromo product with 15% dibrominated byproduct.
Comparative Analysis of Methods
| Method | Key Step | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Sequential Route | SNAr + NBS bromination | 60–70 | High regioselectivity | Multi-step, moderate yields |
| Bromination First | Ullmann coupling | 70–75 | Pure starting material | Requires Cu catalyst |
| Metal-Free Bromination | Oxidative bromination | 58 | No metal residues | Lower yield, byproduct formation |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 5-Bromo-2-(4-pentyl-phenoxy)-pyridine?
The synthesis typically involves a two-step process: (1) bromination at the 5-position of the pyridine ring and (2) nucleophilic substitution or coupling to introduce the 4-pentyl-phenoxy group. Key parameters include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction efficiency by stabilizing intermediates .
- Temperature control : Reactions are conducted at 60–80°C to balance reactivity and side-product formation .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) or copper iodide facilitate cross-coupling reactions for phenoxy group introduction .
Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high yields (>70%) and purity (>95%) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and molecular structure. For example, the bromine atom at C5 deshields adjacent protons, producing distinct splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₁₆H₁₈BrNO₂) and detects isotopic patterns for bromine .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and identifies byproducts .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
The bromine atom at C5 acts as a directing group, enhancing electrophilicity at C2 and C4. This facilitates:
- Suzuki-Miyaura couplings : Bromine can be replaced with aryl/heteroaryl groups using Pd catalysts. The steric bulk of the 4-pentyl-phenoxy group may slow coupling kinetics, requiring optimized ligand ratios (e.g., XPhos) .
- SNAr reactions : Bromine’s electron-withdrawing effect activates the pyridine ring for nucleophilic substitution with amines or thiols under mild conditions (50°C, DMF) .
Comparative studies with non-brominated analogs show a 3–5× rate increase in coupling reactions due to bromine’s electronic effects .
Q. What strategies resolve contradictory data in receptor binding assays involving this compound?
- Competitive binding assays : Use radiolabeled ligands (e.g., [³H]-serotonin) to measure displacement curves. Contradictions may arise from off-target binding; orthogonal assays (e.g., calcium flux for GPCR activity) validate specificity .
- Molecular docking : Computational models (AutoDock Vina) predict binding poses in serotonin/dopamine receptors. Mismatches between predicted and experimental IC₅₀ values suggest allosteric modulation or assay interference (e.g., solvent DMSO >1% inhibits receptor activity) .
Q. How can computational methods predict catalytic or material science applications?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess electron transport properties. For example, a LUMO energy of -1.8 eV indicates suitability as an electron-accepting material in organic semiconductors .
- Molecular dynamics (MD) : Simulates polymer compatibility by analyzing interactions between the 4-pentyl-phenoxy chain and polymer backbones (e.g., polyfluorene). High binding energy (>-30 kcal/mol) suggests stable composite formation .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral resolution : Use chiral stationary phases (CSPs) in preparative HPLC (e.g., amylose-based columns) to separate enantiomers. The 4-pentyl-phenoxy group’s hydrophobicity increases retention times, requiring gradient elution (10→40% IPA in hexane) .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) during coupling steps to achieve >90% enantiomeric excess (ee). Kinetic studies show temperature sensitivity; reactions below 40°C minimize racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
